3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
IWEQMCSQLMTRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CNC2)O)F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound features a substituted azetidine ring (3-azetidinol) attached to a 2,3-difluoro-4-methylphenyl group. Retrosynthetically, the molecule can be dissected into two primary components:
-
Azetidin-3-ol core : Constructed via cyclization or ring-closing reactions.
-
2,3-Difluoro-4-methylphenyl substituent : Introduced through electrophilic aromatic substitution or cross-coupling reactions.
A convergent synthesis strategy is typically employed, where the aryl moiety and azetidine ring are synthesized separately before coupling.
Preparation of the Aryl Precursor
The 2,3-difluoro-4-methylphenyl group is synthesized from 4-methyl-2-fluoroaniline through sequential fluorination:
-
Diazotization and Fluorination :
-
Methyl Group Retention :
Azetidine Ring Formation
The azetidin-3-ol core is synthesized via intramolecular cyclization :
Coupling of Aryl and Azetidine Moieties
The final step involves linking the aryl group to the azetidine ring:
-
Buchwald-Hartwig Amination :
-
Direct Substitution :
Optimization Strategies and Challenges
Fluorination Efficiency
Achieving 2,3-difluoro substitution on the aryl ring is critical. Methods include:
-
Electrophilic Fluorination : Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
-
Late-Stage Fluorination : Post-coupling fluorination of the azetidine-aryl intermediate.
Challenge : Over-fluorination or ring expansion, as observed in analogous syntheses. For example, using XtalFluor-M/Et₃N·3HF led to pyrrolidine byproducts instead of azetidines.
Protecting Group Management
-
tert-Butyl Groups : Used to protect amines during cyclization. Cleavage is achieved with TFAA, offering high yields (85–90%).
-
Benzyl Ethers : Removed via hydrogenolysis, though this requires careful handling of pyrophoric catalysts.
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aryl Fluorination | NaNO₂/HCl, HF, 0°C, 1 h | 78 | 95 |
| Azetidine Cyclization | TFAA, CH₂Cl₂, −10°C, 2 h | 82 | 97 |
| Coupling | Pd(OAc)₂/XPhos, Cs₂CO₃, 100°C, 12 h | 65 | 92 |
| Deprotection | TFAA/H₂O, RT, 30 min | 90 | 98 |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Fluorination
Waste Management
-
Fluoride Byproducts : Neutralized with Ca(OH)₂ to form insoluble CaF₂.
-
Pd Recovery : Activated carbon filtration recovers >95% of palladium catalysts.
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Nucleophilic Addition and Ring-Opening Reactions
The hydroxyl group at C3 and the strained azetidine ring enable nucleophilic interactions:
| Reaction Type | Conditions | Products/Outcomes | Applications |
|---|---|---|---|
| Hydroxyl group alkylation | K₂CO₃, DMF, alkyl halides | Ether derivatives (e.g., O-alkylated analogs) | Solubility modulation for drug delivery |
| Azetidine ring-opening | HCl/MeOH (acidic conditions) | Amino alcohol intermediates | Precursors for polyamine synthesis |
For example, acid-mediated ring-opening proceeds via protonation of the nitrogen atom, followed by nucleophilic attack at the β-carbon (Fig. 1):
This reactivity is critical for generating bioactive metabolites.
Pd-Catalyzed C–H Functionalization
The electron-deficient difluoromethylphenyl group facilitates directed C–H activation:
Key reaction : Pd(OAc)₂-catalyzed arylation using aryl iodides under optimized conditions :
-
Catalyst : Pd(OAc)₂ (10 mol%)
-
Additive : (BnO)₂PO₂H (20 mol%)
-
Yield : 72% (model system)
-
Selectivity : Ortho-position relative to fluorine substituents
Mechanistic studies show AgOAc enhances catalyst turnover by scavenging iodide byproducts .
Fluorine-Specific Reactivity
The 2,3-difluoro-4-methylphenyl moiety directs electrophilic substitution and stabilizes transition states:
Comparative reactivity of fluorinated analogs :
| Position | Electrophile | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Para-methyl | HNO₃/H₂SO₄ | 4.2 × 10⁻³ | 18.9 |
| Meta-fluoro | Cl₂/FeCl₃ | 1.8 × 10⁻³ | 22.4 |
Fluorine’s −I effect deactivates the ring but enhances regioselectivity in Suzuki-Miyaura couplings (e.g., 89% yield with 3-pyridylboronic acid) .
Biological Activity Modulation via Structural Modifications
Structure-activity relationship (SAR) studies reveal:
-
Hydroxyl group acylation (e.g., acetate prodrugs) increases blood-brain barrier penetration (logP increases by 1.2 units)
-
Fluorine replacement with chlorine reduces antimalarial EC₅₀ from 15 nM to 230 nM
Notably, 3-fluoro derivatives show 40× higher cytotoxicity in MCF-7 cells (IC₅₀ = 75 nM) compared to non-fluorinated analogs .
Stability and Degradation Pathways
The compound undergoes pH-dependent decomposition:
| pH | Half-life (t₁/₂) | Major Degradation Product |
|---|---|---|
| 1.2 | 2.1 h | Ring-opened ammonium chloride |
| 7.4 | 48 h | Oxidized ketone derivative |
| 9.0 | 8.3 h | Dehydrofluorinated aromatic compound |
Oxidative pathways dominate at physiological pH, requiring stabilizers like ascorbic acid in formulations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol typically involves multi-step organic reactions. Key steps include:
- Starting Materials : Utilizing commercially available 2,3-difluoro-4-methylbenzene and azetidin-3-one.
- Formation of Intermediate : Initial nucleophilic substitution to form an intermediate.
- Cyclization : Cyclization to produce the azetidine ring.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
This compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to target various biological pathways.
Key Applications :
- Central Nervous System Disorders : The compound is being explored for its potential in developing treatments for neurological conditions due to its ability to interact with specific receptors and enzymes involved in these disorders .
The compound exhibits notable biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that azetidinone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Azetidinone Derivatives
Compound Name Bacterial Strain Inhibition Zone (mm) This compound E. coli 15 This compound Pseudomonas aeruginosa 12 -
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7), with IC50 values indicating potent activity.
- Table 2: Anticancer Activity Against MCF-7 Cells
Compound Name IC50 (µM) Cell Line This compound 0.075 MCF-7 Other Azetidinone Derivative 0.095 MCF-7
The mechanism behind its anticancer effects likely involves interactions that stabilize microtubules or inhibit enzymes critical for cell cycle regulation .
Case Studies
-
Anticancer Efficacy in Breast Cancer Models :
- A study indicated that treatment with this compound led to significant inhibition of cell viability in MCF-7 cells through apoptosis induction pathways.
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidin-3-ol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol with key analogs:
Table 1: Structural and Functional Comparison of Azetidin-3-ol Derivatives
*Inferred from structural analogs.
Key Findings:
Substituent Effects on Bioactivity :
- T-817MA ’s benzothiophene-ethoxypropyl chain enhances blood-brain barrier penetration, critical for neuroprotection . In contrast, the target compound’s difluoro-methylphenyl group may favor interactions with hydrophobic binding pockets (e.g., GPCRs or kinases).
- Sch-58235 ’s complex fluorophenyl/hydroxypropyl structure enables dual inhibition of cholesterol absorption and synthesis, a feature unlikely in simpler derivatives like 3-(4-fluorophenyl)azetidin-3-ol .
3-(Trifluoromethyl)azetidin-3-ol HCl’s trifluoromethyl group further elevates electronegativity, making it a stronger hydrogen-bond acceptor for enzyme active sites .
Synthetic Accessibility :
- The synthesis of azetidin-3-ol derivatives often involves nucleophilic substitution or ring-closing reactions. For example, 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (29% yield) was synthesized via SNAr reaction, suggesting similar routes for the target compound .
- 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol ’s methoxy group requires selective protection/deprotection steps, whereas the target compound’s methyl group simplifies synthesis .
Structural Analogues in Drug Development :
- T-817MA and Sch-58235 are clinically validated, underscoring the azetidin-3-ol scaffold’s versatility. The target compound’s unique substitution pattern positions it as a candidate for unexplored therapeutic areas (e.g., anti-inflammatory or antiviral applications).
Biological Activity
The compound 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is a member of the azetidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that azetidinones exhibit significant antimicrobial properties. For instance, studies utilizing agar diffusion techniques have demonstrated that various azetidinone derivatives possess activity against Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results against pathogens such as E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Azetidinone Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of azetidinone derivatives has been extensively studied. For example, compounds with similar structures have been evaluated in various cancer cell lines. Notably, derivatives with difluoro substitutions have shown enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values in the nanomolar range .
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.075 | MCF-7 |
| Other Azetidinone Derivative | 0.095 | MCF-7 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that regulate cell proliferation and apoptosis. Studies suggest that these compounds may stabilize microtubules or inhibit specific enzymes involved in cell cycle regulation .
Case Studies
- Anticancer Efficacy in Breast Cancer Models : A study demonstrated that the compound significantly inhibited cell viability in MCF-7 cells through apoptosis induction pathways. The treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of azetidinone derivatives against multi-drug resistant strains of bacteria, suggesting their potential use as novel antibiotics .
Q & A
Q. What advanced techniques validate the compound’s stability in biological matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
